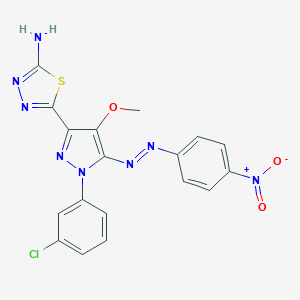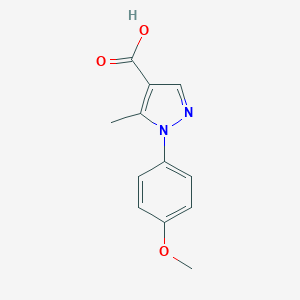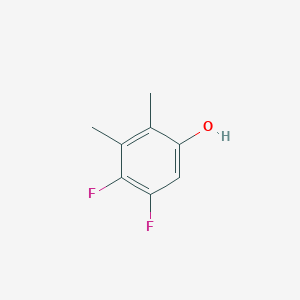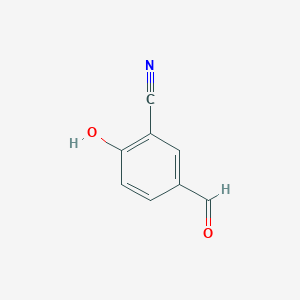![molecular formula C7H6N2O B068140 1H-Pyrrolo[2,3-b]pyridin-1-ol CAS No. 159487-13-5](/img/structure/B68140.png)
1H-Pyrrolo[2,3-b]pyridin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as PP1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrrolopyridines and has a molecular weight of 174.19 g/mol. PP1 is a potent and selective inhibitor of protein tyrosine kinases (PTKs), which are enzymes that play a crucial role in cellular signaling pathways. PP1 has been used to investigate the function of PTKs in various biological processes and to develop new therapeutic strategies for diseases such as cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
1H-Pyrrolo[2,3-b]pyridin-1-ol exerts its inhibitory effect on PTKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on target proteins, which are critical for their activation and signaling. 1H-Pyrrolo[2,3-b]pyridin-1-ol is a reversible inhibitor, meaning that its effect can be reversed by removing the compound or by competing with ATP for binding to the kinase domain.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have several biochemical and physiological effects in cells and tissues. It can inhibit the proliferation and survival of cancer cells by blocking the activity of oncogenic PTKs. It can also modulate the immune response by inhibiting the activity of cytokine receptors and downstream signaling pathways. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have anti-inflammatory effects by inhibiting the activity of kinases involved in the production of pro-inflammatory cytokines. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol has been shown to have neuroprotective effects by inhibiting the activity of kinases involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrrolo[2,3-b]pyridin-1-ol has several advantages for lab experiments, including its potency and selectivity for PTKs. It can be used to investigate the function of specific PTKs in cells and tissues, and its effect can be reversed by removing the compound. However, 1H-Pyrrolo[2,3-b]pyridin-1-ol has some limitations, including its solubility in aqueous solutions and its potential for off-target effects. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
1H-Pyrrolo[2,3-b]pyridin-1-ol has several potential future directions for scientific research. It can be used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders by targeting specific PTKs. 1H-Pyrrolo[2,3-b]pyridin-1-ol can also be used to investigate the role of PTKs in the pathogenesis of neurodegenerative diseases and to develop new treatments for these disorders. In addition, 1H-Pyrrolo[2,3-b]pyridin-1-ol can be used to study the function of PTKs in stem cell differentiation and regenerative medicine. Further research is needed to optimize the synthesis, delivery, and dosing of 1H-Pyrrolo[2,3-b]pyridin-1-ol for these applications.
Métodos De Síntesis
1H-Pyrrolo[2,3-b]pyridin-1-ol can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with an aldehyde or ketone in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The purity and yield of 1H-Pyrrolo[2,3-b]pyridin-1-ol can be optimized by adjusting the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridin-1-ol has been widely used in scientific research to investigate the function of PTKs in various biological processes. It has been shown to inhibit the activity of several PTKs, including Src family kinases, Abl family kinases, and Janus kinases. 1H-Pyrrolo[2,3-b]pyridin-1-ol has been used to study the role of PTKs in cell proliferation, differentiation, migration, and survival. It has also been used to develop new therapeutic strategies for cancer, inflammation, and autoimmune disorders.
Propiedades
Número CAS |
159487-13-5 |
|---|---|
Nombre del producto |
1H-Pyrrolo[2,3-b]pyridin-1-ol |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1-hydroxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H |
Clave InChI |
DWXCAYCYQNEZLL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=C2)O |
SMILES canónico |
C1=CC2=C(N=C1)N(C=C2)O |
Sinónimos |
1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



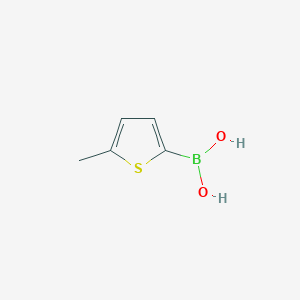

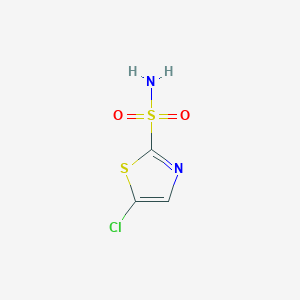

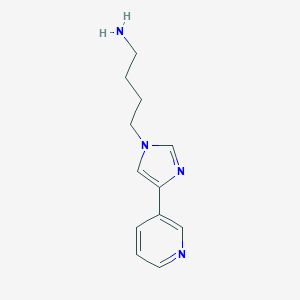
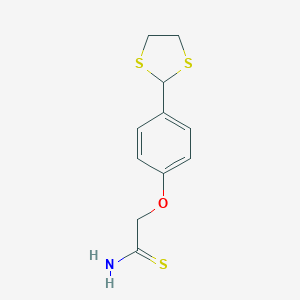
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
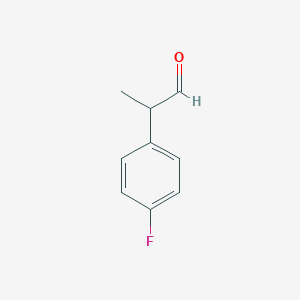
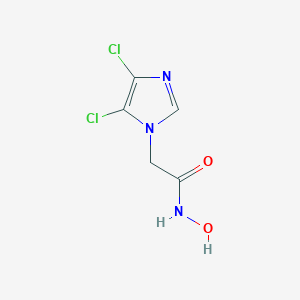
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
